molecular formula C18H16FNO3S B2518239 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1219901-81-1

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2518239
CAS No.: 1219901-81-1
M. Wt: 345.39
InChI Key: RNIUGXJUYHRORD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16FNO3S and its molecular weight is 345.39. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-12-18(21)20(10-14-7-9-24-13-14)11-15-4-3-8-22-15/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIUGXJUYHRORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements from aromatic systems, including fluorophenyl, furan, and thiophene moieties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

  • Molecular Formula : C18H16FNO3S
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 2380041-19-8

Research into the biological activity of this compound suggests that it may act as a modulator of ion channels, particularly the TRPM8 (transient receptor potential melastatin 8) channel, which plays a significant role in sensory perception and pain pathways. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's potency and selectivity toward these biological targets .

Biological Activity Overview

  • Pain Modulation : Preliminary studies indicate that this compound may influence pain pathways by interacting with TRPM8 channels. This interaction could lead to potential analgesic effects, making it a candidate for pain management therapies.
  • Anti-inflammatory Effects : The unique combination of thiophene and furan rings may contribute to anti-inflammatory properties, although specific studies are needed to confirm these effects in vivo.
  • Inhibition of Enzymatic Activity : Similar compounds have shown significant inhibition of various enzymes, suggesting that this compound might also exhibit enzyme-inhibitory activities relevant to its pharmacological profile .

Research Findings and Case Studies

A detailed exploration of related compounds has provided insights into structure-activity relationships (SAR). For instance, the addition of a fluoro group on a phenyl ring has been shown to significantly increase the potency of inhibitors targeting α-l-fucosidases, indicating that fluorinated compounds can enhance biological activity .

Comparative Analysis Table

Compound NameCAS NumberNotable FeaturesBiological Activity
This compound2380041-19-8Contains fluorine; complex structurePotential TRPM8 modulator
N-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)oxalamide19262-68-1Chloro substituent; different activity profileVaries
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)oxalamide2034348-29-1Lacks fluorine; simpler structureBaseline comparison

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